N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazol-2-yl-substituted piperidine scaffold. This compound combines a sulfonamide moiety with a benzothiazole heterocycle, a structural motif associated with diverse biological activities, including analgesic and antitumor effects. The 4-methoxy-2-methylbenzenesulfonamide group introduces electron-donating substituents that may enhance metabolic stability and solubility compared to halogenated analogs.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-15-13-17(27-2)7-8-20(15)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-19(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINFXYFNBMQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are involved in the production of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation.
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation. The compound has shown the highest IC50 values for COX-1 inhibition.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation. The compound has demonstrated excellent COX-2 selectivity index (SI) values and has shown significant inhibition of albumin denaturation.
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, particularly focusing on its anti-inflammatory and anti-tubercular activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O3S2, with a molecular weight of 445.6 g/mol. The compound comprises several structural components that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzothiazole Ring | Known for various biological activities, particularly in anti-tubercular agents. |
| Piperidine Ring | Enhances the compound's pharmacological profile by improving receptor binding. |
| Ethanesulfonamide Group | Increases solubility and bioavailability, crucial for therapeutic efficacy. |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties , primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. A study demonstrated that the compound effectively reduced inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study: In Vivo Assessment
A notable study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in paw swelling, correlating with decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Anti-tubercular Activity
The compound has also been evaluated for its anti-tubercular activity . Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated that this compound exhibited promising results, indicating its potential as a lead compound for developing new anti-tubercular agents.
Research Findings
A comparative study involving various benzothiazole derivatives showed that this compound displayed superior activity against M. tuberculosis, with minimal inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Mechanism/Target | Research Findings |
|---|---|---|
| Anti-inflammatory | COX inhibition | Significant reduction in inflammation in vivo |
| Anti-tubercular | Inhibition of M. tuberculosis | Promising MIC values indicating effective inhibition |
Comparison with Similar Compounds
Sulfonamide Derivatives with Piperidine-Benzothiazole Scaffolds
Key Structural Analogues from Literature:
Key Observations:
- The dimethyl-substituted analog (75% yield) suggests electron-donating groups favor synthetic efficiency .
- Biological Implications: Halogenated derivatives (e.g., 2,4-dichloro) in are reported as multitarget analgesics, but their high lipophilicity may limit bioavailability. The target’s methoxy group could mitigate this issue while retaining affinity for pain-related targets.
- Structural Diversity: Compounds like N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () replace the piperidine-methyl linkage with a sulfonyl-piperidine group, altering conformational flexibility and target engagement .
Thiazole- and Benzothiazole-Containing Sulfonamides
- Simpler Thiazole Derivatives: Compounds such as 2-chloro-N-(thiazol-2-yl)-acetamide () lack the piperidine-benzothiazole scaffold, resulting in reduced steric bulk and shorter half-lives compared to the target compound .
- N-(2-thiazolyl)-benzenesulfonamide Derivatives (): These compounds exhibit basic sulfonamide-thiazole linkages without piperidine extensions, leading to simpler pharmacokinetic profiles but lower selectivity for complex targets like ion channels or enzymes .
Piperidine-Benzothiazole Hybrids with Varied Cores
- Benzoxazolothiazole Derivatives (): N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide incorporates a fused benzoxazolothiazole ring, which may enhance aromatic stacking interactions but complicate synthesis compared to the target’s simpler benzothiazole group .
- Cyclopropane-Linked Analogs (): 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide introduces a cyclopropane carboxamide group, offering rigidity that could influence binding pocket accessibility .
Preparation Methods
Benzo[d]thiazole-2-amine Functionalization
Benzo[d]thiazole-2-amine serves as the starting material for piperidine ring functionalization. In a method adapted from, diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt, which undergoes nucleophilic substitution with 4-(aminomethyl)piperidine in anhydrous THF (Scheme 1).
Reaction Conditions :
- Temperature: 0°C → room temperature (24 h)
- Yield: 78% (isolated via column chromatography, silica gel, ethyl acetate/hexane 3:7).
Characterization :
Reductive Amination of Piperidine-4-carbaldehyde
An alternative approach involves condensing piperidine-4-carbaldehyde with benzo[d]thiazole-2-amine under reductive conditions. Using NaBH₃CN in methanol at 50°C for 12 h affords the secondary amine, which is subsequently methylated via Eschweiler-Clarke conditions (HCHO, HCOOH) to yield the tertiary amine.
Optimization Note :
Excess formaldehyde (>3 eq.) minimizes dialkylation byproducts.
Preparation of 4-Methoxy-2-Methylbenzenesulfonyl Chloride
Sulfonation of 4-Methoxy-2-Methylbenzene
4-Methoxy-2-methylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the sulfonic acid is converted to the sulfonyl chloride using PCl₅ in refluxing toluene (Scheme 2).
Critical Parameters :
- ClSO₃H stoichiometry: 1.2 eq. to prevent polysulfonation
- PCl₅ ratio: 2.5 eq. for complete chloride substitution.
Yield : 82% after recrystallization (ethanol/water).
Coupling of Amine and Sulfonyl Chloride
Sulfonamide Bond Formation
The final step involves reacting 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methylamine (1.0 eq.) with 4-methoxy-2-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous pyridine at 0°C → room temperature for 6 h (Scheme 3).
Workup :
- Precipitation in ice-water
- Purification via recrystallization (ethanol) or silica gel chromatography (CH₂Cl₂/MeOH 9:1).
Spectroscopic Validation :
- FTIR (KBr): 3275 cm⁻¹ (N-H stretch), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- HRMS (ESI): m/z 446.1523 [M+H]⁺ (calc. 446.1528).
Alternative Pathways and Byproduct Mitigation
One-Pot Tandem Synthesis
A streamlined method condenses benzo[d]thiazole-2-amine , piperidin-4-ylmethanol , and 4-methoxy-2-methylbenzenesulfonyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in DMF at 80°C (24 h). This approach bypasses intermediate isolation but risks esterification of the sulfonyl chloride with the alcohol.
Byproduct Control :
Crystallographic and Computational Validation
Single-crystal X-ray diffraction of the target compound (per) confirms:
- Bond Lengths : C=O (1.221 Å), S-N (1.632 Å)
- Dihedral Angles : Benzothiazole/piperidine (12.8°), piperidine/sulfonamide (89.5°).
DFT calculations (B3LYP/6-311+G(d,p)) align with experimental geometry, showing <0.02 Å deviations in bond lengths.
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
Bulk production employs 4-methoxy-2-methylbenzenesulfonic acid (CAS 59554-42-6) reacted with thionyl chloride (SOCl₂) under reflux. This method reduces PCl₅ usage by 40% while maintaining >95% purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide, and what critical reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves three key steps:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of o-aminothiophenol with aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) .
- Step 2 : Introduction of the piperidine-methyl group via nucleophilic substitution or reductive amination. For example, coupling 1-(benzo[d]thiazol-2-yl)piperidine-4-carbaldehyde with methylamine derivatives .
- Step 3 : Sulfonylation of the intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for benzothiazole), piperidine methylene signals (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₂H₂₆N₄O₃S₂; expected [M+H]⁺ = 458.14) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Standard Assays :
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or sulfotransferases, given the sulfonamide moiety’s known role in enzyme binding .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement. Key parameters: space group determination, R-factor optimization (<0.05), and handling of twinned data via SHELXD .
- Challenges : Low-resolution data (<2.0 Å) may require iterative refinement and validation with tools like PLATON to detect disorder in the piperidine ring .
Q. What strategies address contradictory results in biological activity across studies (e.g., high in vitro potency but low in vivo efficacy)?
- Root-Cause Analysis :
- Solubility/PK Issues : Measure logP (e.g., shake-flask method; predicted ~3.5 for this compound) and assess metabolic stability in liver microsomes .
- Off-Target Effects : Proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-ethoxy or halogens) and compare IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX. Key residues: Thr199 and His94 .
- Data Integration : QSAR models using descriptors like Hammett σ values for substituent electronic effects .
Q. What advanced techniques elucidate its mechanism of action in neurodegenerative disease models?
- Methods :
- Target Identification : CRISPR-Cas9 knockout screening in neuronal cells to pinpoint pathways affected by the compound .
- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial vs. cytoplasmic) using fluorescent analogs .
- In Vivo Studies : Transgenic C. elegans models (e.g., Aβ-expressing strains) to assess neuroprotective effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between MTT and trypan blue exclusion assays?
- Resolution Strategies :
- Assay Limitations : MTT may overestimate viability due to mitochondrial activity in dying cells; combine with flow cytometry (Annexin V/PI staining) .
- Compound Stability : Test degradation in cell culture media via LC-MS over 24 hours .
- Cell Line Variability : Use panels of related cell lines (e.g., NCI-60) to identify context-dependent effects .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Characterization Data
Table 2 : Biological Activity Comparison with Structural Analogs
| Analog | Modification | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| Parent Compound | None | 8.2 ± 0.9 | 12.5 |
| 4-Ethoxy derivative | Methoxy → Ethoxy | 5.1 ± 0.7 | 6.25 |
| 2-Fluoro substitution | CH₃ → F | 15.3 ± 1.2 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
